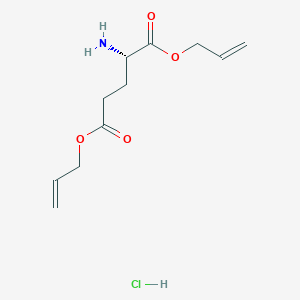
(S)-diallyl 2-aminopentanedioate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-diallyl 2-aminopentanedioate hydrochloride is a chemical compound derived from L-glutamic acid It is characterized by the presence of two allyl groups attached to the nitrogen atom of the 2-aminopentanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-diallyl 2-aminopentanedioate hydrochloride typically involves the esterification of L-glutamic acid followed by the introduction of allyl groups. One common method involves the reaction of L-glutamic acid with allyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with allyl chloride to introduce the allyl groups, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
(S)-diallyl 2-aminopentanedioate hydrochloride undergoes various types of chemical reactions including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diallyl 2-oxopentanedioate or diallyl 2-carboxypentanedioate.
Reduction: Formation of diallyl 2-aminopentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-diallyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-diallyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation.
類似化合物との比較
Similar Compounds
Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride: Similar structure but with tert-butyl groups instead of allyl groups.
Dimethyl (S)-2-aminopentanedioate hydrochloride: Similar structure but with methyl groups instead of allyl groups.
Uniqueness
(S)-diallyl 2-aminopentanedioate hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential interactions with biological targets make it a valuable tool for research in biochemistry and pharmacology.
特性
CAS番号 |
1128075-52-4; 20845-16-3 |
|---|---|
分子式 |
C11H18ClNO4 |
分子量 |
263.72 |
IUPAC名 |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H/t9-;/m0./s1 |
InChIキー |
KJPKKZRNVXKKBV-FVGYRXGTSA-N |
SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


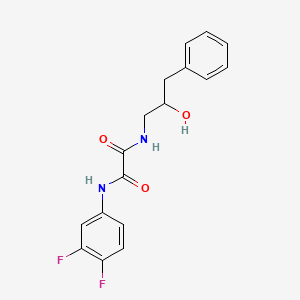
![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)
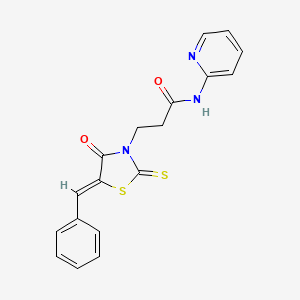
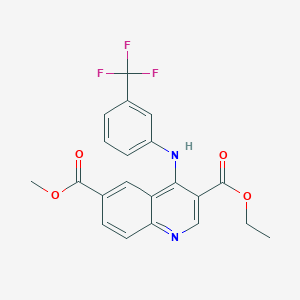
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
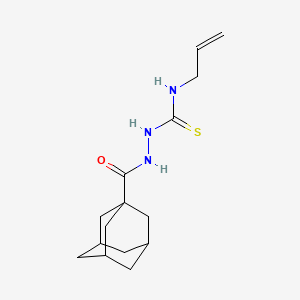
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)
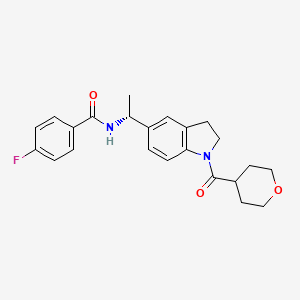
![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)
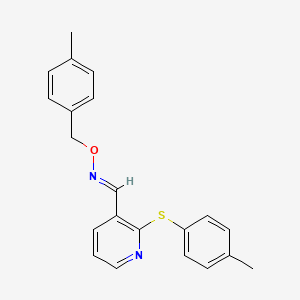
![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)
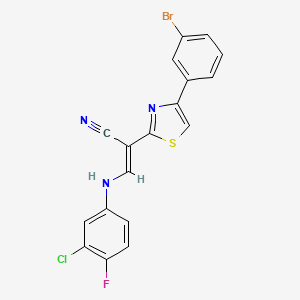
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)
